molecular formula C19H23N3O4 B2401713 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898454-91-6

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2401713
CAS No.: 898454-91-6
M. Wt: 357.41
InChI Key: VBLUJQMKVNITBV-UHFFFAOYSA-N
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Description

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically including the formation of the pyrroloquinoline structure followed by the introduction of oxalamide and tetrahydrofuran moieties. The synthetic pathways may utilize multicomponent reactions or specific coupling reactions to achieve high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

CompoundActivityReference
4-HydroxyquinolinonesAntitumor effects
PyranoquinolinonesInhibition of cancer cell proliferation

The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Compounds derived from the pyrroloquinoline framework have shown promising antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth through various mechanisms:

MechanismEffect
Cell wall synthesis inhibitionBactericidal effect
Protein synthesis inhibitionAntibacterial activity

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar derivatives. The compound may act by modulating inflammatory cytokines or inhibiting pathways such as NF-kB:

StudyFindings
Demonstrated reduction in TNF-alpha levels in vitro
Showed inhibition of COX enzymes

Case Studies

Several case studies have documented the biological activities of compounds with structural similarities to N1-(1-methyl-2-oxo...):

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
  • Case Study 2 : In vivo studies showed that a related compound reduced tumor size in xenograft models.
  • Case Study 3 : The anti-inflammatory properties were validated through animal models where a decrease in edema was observed.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-11-15-9-13(8-12-4-2-6-22(16(12)15)19(11)25)21-18(24)17(23)20-10-14-5-3-7-26-14/h8-9,11,14H,2-7,10H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLUJQMKVNITBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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